Sofosbuvir impurity M
Overview
Description
Sofosbuvir impurity M is an diastereoisomer of Sofosbuvir and is considered an impurity of Sofosbuvir . Sofosbuvir (PSI-7977) is an inhibitor of HCV RNA replication and demonstrates potent anti-hepatitis C virus activity .
Synthesis Analysis
The synthesis of Sofosbuvir’s fluorinated sugar core through chemical aldol addition provides an excellent example for highlighting the potential of enzyme catalysis upon prospective protein engineering . The key intermediate lactone 4, developed in the chiral synthesis of PSI-6130, allows for the introduction of numerous base analogs and also access modifications to the 3′- and 4′-positions of the ribose core .Molecular Structure Analysis
The molecular formula of this compound is C22H30N3O10P . The InChI code is 1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36?/m0/s1 .Chemical Reactions Analysis
The chromatographic separation of Sofosbuvir and its process-related impurity was achieved on Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm with mobile phase composed of 0.1% trifluoroacetic acid in 1000 ml of water:acetonitrile (50:50) using an isocratic mode of elution .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 527.47 . The retention time for Sofosbuvir was found to be 3.674 min and its impurity was 5.704 min .Scientific Research Applications
1. Pharmacokinetic and Pharmacodynamic Profile
Sofosbuvir, with impurities like GS-331007, has a well-characterized pharmacokinetic and pharmacodynamic profile. It undergoes intracellular activation, forming active and inactive metabolites, and exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing (Kirby et al., 2015).
2. Qualitative and Quantitative Analysis in Pharmaceuticals
Research has developed methods for the qualitative and quantitative analysis of sofosbuvir in pharmaceuticals, including potential degradants, which are essential for controlling its quality in medications (Contreras et al., 2017).
3. Impurity Estimation in Pharmaceutical Forms
A developed RP HPLC method provides a specific, precise, and accurate estimation of Sofosbuvir and its related impurity, such as phosphoryl, in bulk and pharmaceutical dosage forms (Ganji et al., 2021).
4. Hepatic Concentration Analysis
Sofosbuvir's hepatic concentration analysis in human liver tissue revealed efficient delivery and metabolism in the liver, providing insights into its pharmacological profile and effectiveness in hepatitis C treatment (Babusis et al., 2018).
5. In Vitro Evaluation Against Other Viruses
Sofosbuvir has been evaluated in vitro for its activity and resistance profile against viruses like West Nile Virus, suggesting potential broader antiviral applications beyond hepatitis C (Dragoni et al., 2020).
Mechanism of Action
Safety and Hazards
Sofosbuvir impurity M is harmful and has the signal word 'Warning’ . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The development and validation of RP HPLC method for the estimation of Sofosbuvir and its process-related impurity in bulk and pharmaceutical dosage forms has been proposed . This method is simple, specific, precise, and accurate, and can be successfully applied for routine analysis of Sofosbuvir and related phosphoryl impurity in bulk and pharmaceutical dosage forms .
Properties
CAS No. |
2095551-10-1 |
---|---|
Molecular Formula |
C₂₂H₃₀N₃O₁₀P |
Molecular Weight |
527.46 |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36-/m0/s1 |
InChI Key |
WAKQLZVLNOKKHE-BFQGEBBDSA-N |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.